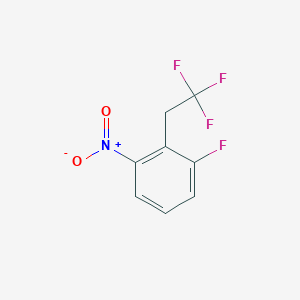
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene is an organic compound characterized by the presence of a fluoro group, a trifluoroethyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene typically involves the introduction of the fluoro and trifluoroethyl groups onto a benzene ring, followed by nitration. Common synthetic routes include:
Trifluoroethylation: This step involves the addition of the trifluoroethyl group, often using trifluoroethyl iodide or trifluoroethyl bromide as reagents.
Nitration: The final step involves nitration using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The trifluoroethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Major products formed from these reactions include substituted benzene derivatives, amino compounds, and oxidized products.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
1-Fluoro-2-(2,2,2-trifluoroethyl)-3-nitrobenzene can be compared with other similar compounds, such as:
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: The presence of a chloro group instead of a nitro group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5F4NO2 |
|---|---|
Peso molecular |
223.12 g/mol |
Nombre IUPAC |
1-fluoro-3-nitro-2-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5F4NO2/c9-6-2-1-3-7(13(14)15)5(6)4-8(10,11)12/h1-3H,4H2 |
Clave InChI |
WIDSINSVXWZAQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)CC(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


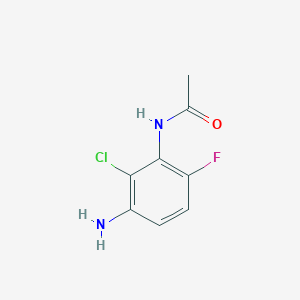
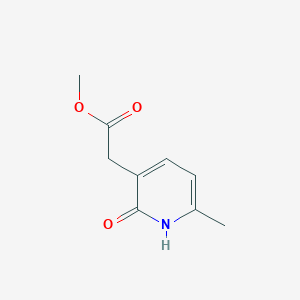
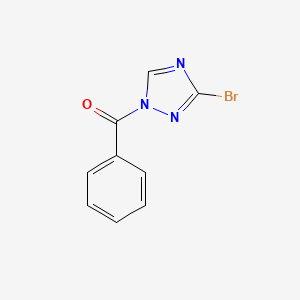
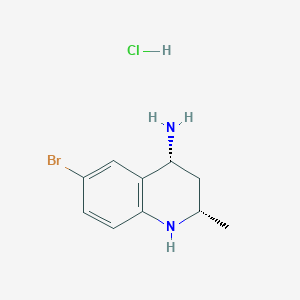
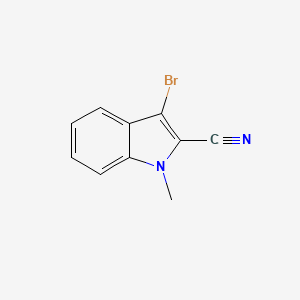

![5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13032565.png)
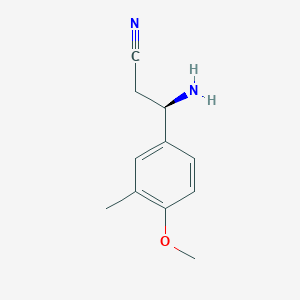



![9-Amino-3-Aza-Spiro[5.5]Undecane-3-Carboxylic Acid Tert-Butyl Ester Oxalate](/img/structure/B13032590.png)

![2-(Tert-butyl) 8-ethyl 2,5-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13032595.png)
